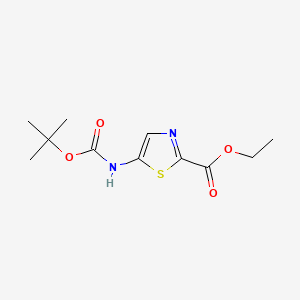

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate

Description

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core substituted at positions 2 and 5. The ethyl carboxylate group at position 2 enhances solubility in organic solvents, while the tert-butoxycarbonyl (Boc) group at position 5 serves as a protective moiety for amines, improving stability during synthetic processes .

Properties

IUPAC Name |

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-5-16-9(14)8-12-6-7(18-8)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGORCZRAITKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677532 | |

| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246549-82-5 | |

| Record name | Ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection via DMAP-Catalyzed Reaction in Tetrahydrofuran

The most efficient synthesis begins with ethyl 5-aminothiazole-2-carboxylate (10 mmol, 1.72 g) and di-tert-butyl dicarbonate (12 mmol, 2.62 g) in anhydrous tetrahydrofuran (THF). Catalyzed by 4-dimethylaminopyridine (DMAP) (2 mmol, 0.244 g), the reaction proceeds at room temperature for 6 hours, achieving an 88.2% yield. Key steps include:

-

Initial Activation : DMAP facilitates the deprotonation of the amine group, enhancing nucleophilic attack on the Boc anhydride.

-

Controlled Addition : The dicarbonate is added dropwise to prevent exothermic side reactions.

-

Work-Up : Post-reaction, partial solvent removal by rotary evaporation is followed by filtration and washing with THF to isolate the product as a yellow solid.

This method’s robustness stems from DMAP’s catalytic efficiency, which accelerates Boc protection without requiring elevated temperatures.

Triethylamine-Mediated Reaction in 1,4-Dioxane

An alternative approach dissolves ethyl 2-aminothiazole-5-carboxylate (5 g) in 1,4-dioxane (30 mL) with triethylamine (3 mL) and di-tert-butyl dicarbonate (6 g). Stirring at room temperature for 6 hours yields 59.5% of the target compound. Procedural highlights:

-

Solvent Choice : 1,4-Dioxane’s high polarity stabilizes the transition state but may reduce reaction velocity compared to THF.

-

Base Role : Triethylamine scavenges HCl generated during Boc activation, though its weaker basicity relative to DMAP contributes to lower efficiency.

-

Purification : Ethyl acetate extraction and drying over sodium sulfate precede solvent evaporation, yielding a white solid.

Comparative Analysis of Methodologies

Reaction Conditions and Yield Optimization

Table 1 summarizes critical parameters:

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | 1,4-Dioxane |

| Base/Catalyst | DMAP | Triethylamine |

| Reaction Time | 6 hours | 6 hours |

| Yield | 88.2% | 59.5% |

| Work-Up | Filtration | Liquid-Liquid Extraction |

DMAP’s superiority arises from its dual role as a base and nucleophilic catalyst, which enhances Boc group transfer kinetics. Conversely, triethylamine’s limited capacity to stabilize intermediates necessitates longer reaction times for comparable conversions.

Solvent and Temperature Effects

Scalability and Industrial Relevance

Method 1’s higher yield and simpler filtration work-up make it more amenable to large-scale production. However, Method 2’s use of cheaper triethylamine may appeal to cost-sensitive applications despite lower efficiency.

Structural and Crystallographic Insights

X-ray crystallography confirms the product’s inversion dimer formation via N–H⋯N hydrogen bonds, with weak C–H⋯O interactions extending the lattice along the100 direction. These interactions underscore the compound’s stability, critical for storage and handling in downstream applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can be used, with common reagents including hydrochloric acid or sodium hydroxide.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amide derivative.

Hydrolysis: The major product is the corresponding carboxylic acid.

Deprotection: The major product is the free amine.

Scientific Research Applications

Chemistry

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate serves as an intermediate in synthesizing complex organic molecules. Its unique chemical properties allow it to participate in various reactions, such as:

- Nucleophilic Substitution Reactions : The Boc-protected amino group can be replaced by other nucleophiles.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

- Deprotection : The Boc group can be removed under acidic conditions to produce the free amine.

These reactions are crucial for developing new compounds in pharmaceutical chemistry .

Biology

In biological research, this compound is utilized to study enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules. Its applications include:

- Enzyme Inhibition : It can inhibit key enzymes involved in cellular processes, impacting proliferation and survival.

- Cellular Interaction : The compound may influence cellular signaling pathways, potentially inducing apoptosis in cancer cells.

- Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties, making them candidates for antibiotic development .

Medicine

The compound plays a role as a building block in synthesizing potential drug candidates targeting bacterial and fungal infections. Its applications include:

- Drug Development : It is integral in developing compounds aimed at treating infections or diseases influenced by cytokines, such as rheumatoid arthritis or inflammatory conditions.

- Pharmaceutical Composition : It has been associated with compositions that prevent or treat various diseases related to inflammation or immune response modulation .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of thiazole derivatives, including this compound, demonstrating significant activity against various bacterial strains. The presence of the Boc group was noted to enhance stability during biological testing .

Case Study 2: Enzyme Inhibition

Research focused on the compound's role as an enzyme inhibitor showed promising results in inhibiting p38 MAP kinase activity, which is crucial for inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate depends on its specific application. In biological systems, the compound can act as an enzyme inhibitor or receptor ligand. The Boc-protected amino group allows for selective interactions with specific molecular targets, while the thiazole ring can participate in π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Key Findings:

Heterocyclic Core Variations :

- Thiazole vs. Benzothiazole : The benzothiazole derivative () exhibits a fused benzene ring, increasing hydrophobicity and bioavailability compared to the simpler thiazole core .

- Imidazo-thiazole vs. Thiazole : The fused imidazo-thiazole system () introduces additional nitrogen atoms, enhancing hydrogen-bonding interactions with biological targets .

- Oxadiazole vs. Thiazole : The oxadiazole derivative () lacks sulfur but includes two nitrogen atoms, altering polarity and metabolic stability .

Substituent Effects: Boc Group: The Boc-protected amino group in the target compound improves stability against enzymatic degradation compared to unprotected amines (e.g., cyclohexylamino in ) . Nitrofuran Moiety: The 5-nitrofuran group in imidazo-thiazole derivatives () confers potent antibacterial activity, a feature absent in the Boc-protected thiazole .

Safety and Handling :

- The oxadiazole analog () carries hazards such as skin/eye irritation (H315, H319), suggesting similar precautions may apply to the Boc-protected thiazole during handling .

Research Implications

- Drug Design: The Boc group’s protective role makes this compound a valuable intermediate for synthesizing amine-containing pharmaceuticals.

- Activity Optimization : Structural modifications, such as replacing the Boc group with bioisosteres (e.g., nitrofuran), could enhance antimicrobial activity .

- Synthetic Flexibility : The ethyl carboxylate group allows for further derivatization via hydrolysis or transesterification, enabling diversification of downstream analogs .

Biological Activity

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. Their derivatives have been extensively studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This compound specifically incorporates a tert-butoxycarbonyl (Boc) group, which is often used in organic synthesis to protect amino groups during chemical reactions.

The biological activity of thiazole derivatives like this compound is largely attributed to their ability to interact with various biomolecules, influencing cellular processes such as gene expression and enzyme activity. The presence of the Boc group enhances the compound's stability and reactivity, allowing for targeted interactions within biological systems.

Key Mechanisms Include:

- Enzyme Inhibition : Thiazole derivatives can inhibit key enzymes involved in cellular proliferation and survival.

- Cellular Interaction : These compounds may affect cellular signaling pathways, potentially leading to apoptosis in cancer cells.

- Antimicrobial Activity : Some thiazole derivatives exhibit significant antimicrobial properties, making them candidates for antibiotic development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a novel derivative demonstrated micromolar inhibition of HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells. This inhibition leads to the induction of multipolar spindles and subsequent cell death in centrosome-amplified cancer cells .

Antimicrobial Effects

Thiazole derivatives have also shown promise against various pathogens. Research indicates that certain thiazole compounds exhibit moderate inhibitory activity against influenza A neuraminidase with IC50 values around 3.43 μM .

Table 1: Summary of Biological Activities

| Activity Type | Compound | IC50 (μM) | Reference |

|---|---|---|---|

| HSET Inhibition | This compound | 2.7 | |

| Influenza A NA Inhibition | Compound 4d | 3.43 | |

| Antimicrobial Activity | Various Thiazoles | Varies |

Case Study: Inhibition of HSET

A high-throughput screening identified this compound as a potent inhibitor of HSET with an IC50 value of 2.7 μM at low ATP concentrations. The compound exhibited selectivity over Eg5, another kinesin that opposes HSET's action, highlighting its potential as a targeted therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate, and how are reaction conditions optimized for yield and purity?

- Methodology :

- Step 1 : Start with thiourea and ethyl bromoacetate under basic conditions (e.g., NaOH in ethanol) to form the thiazole core.

- Step 2 : Introduce the Boc group via tert-butoxycarbonyl anhydride (Boc₂O) in the presence of a catalyst like DMAP.

- Step 3 : Purify via crystallization (e.g., ethanol/water mixtures) or column chromatography.

- Optimization : Adjust solvent polarity (DMF for solubility), temperature (0–25°C for Boc protection), and stoichiometry (excess Boc₂O for complete amine protection). Yields typically range from 64% to 74% .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Key Techniques :

- IR Spectroscopy : Identifies ester (C=O at ~1700–1750 cm⁻¹) and Boc-protected amine (carbamate C=O at ~1680–1720 cm⁻¹).

- ¹H/¹³C NMR : Assigns protons (e.g., thiazole ring protons at ~6.5–8.0 ppm) and carbons (e.g., ester carbonyl at ~165 ppm).

- Mass Spectrometry : Validates molecular ion (e.g., [M+H]⁺ via ESI-MS).

- Elemental Analysis : Confirms empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How does the Boc group influence reactivity during downstream modifications of this compound?

- Role of Boc :

- Protection : Shields the amine from nucleophilic attack or unwanted side reactions (e.g., acylation, alkylation).

- Deprotection : Removed under acidic conditions (e.g., TFA or HCl in dioxane) to regenerate the free amine for further functionalization.

- Compatibility : Stable under most basic/neutral conditions but sensitive to strong acids or prolonged heating .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization of derivatives?

- Strategies :

- Cross-Validation : Use complementary techniques (e.g., 2D NMR for ambiguous proton assignments).

- X-ray Crystallography : Resolve tautomerism or stereochemical ambiguities (e.g., SHELX programs for structure determination) .

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values.

- Impurity Analysis : Employ HPLC-MS to detect byproducts (e.g., incomplete Boc protection) .

Q. What strategies enhance solubility of this compound in aqueous media without Boc deprotection?

- Approaches :

- Co-Solvents : Use DMSO or ethanol (10–20% v/v) to improve miscibility.

- Micellar Systems : Incorporate surfactants (e.g., Tween-80) for colloidal dispersion.

- pH Adjustment : Avoid basic conditions to prevent ester hydrolysis. Ethanol/water mixtures are effective for crystallization .

Q. How can catalytic asymmetric syntheses be designed using this compound as a chiral building block?

- Key Considerations :

- Chiral Catalysts : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) for enantioselective alkylation or cyclization.

- Stability : Ensure Boc group remains intact under catalytic conditions (e.g., mild temperatures, neutral pH).

- Monitoring : Use chiral HPLC or NMR with chiral shift reagents to determine enantiomeric excess .

Data Contradiction Analysis

Q. How should conflicting reactivity data in literature be addressed when planning synthetic pathways?

- Resolution :

- Replicate Conditions : Verify reported methods (e.g., solvent, temperature) to identify inconsistencies.

- Byproduct Identification : Use LC-MS or TLC to trace side reactions (e.g., Boc cleavage under unintended acidic conditions).

- Literature Comparison : Cross-reference with structurally analogous compounds (e.g., isoxazole derivatives in ) to isolate thiazole-specific behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.